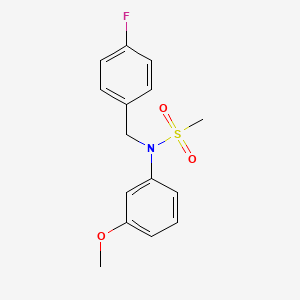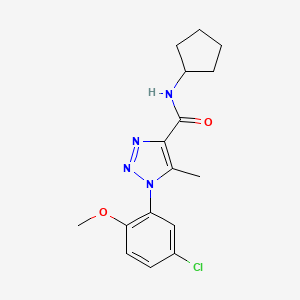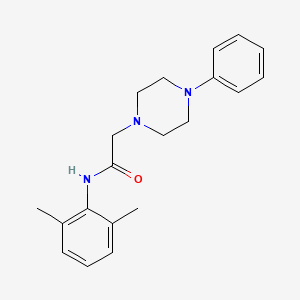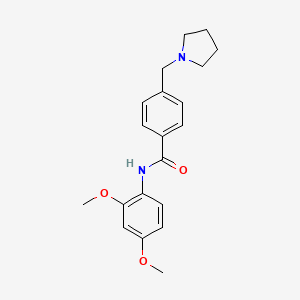![molecular formula C15H15ClN2O3S B4440954 N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
描述
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). P38 MAPK is a signaling protein that plays a crucial role in inflammation, stress response, and apoptosis. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
作用机制
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK. P38 MAPK is a signaling protein that is involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis. N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide binds to the ATP-binding site of p38 MAPK and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide induces cell cycle arrest and apoptosis by inhibiting the activity of p38 MAPK. In inflammatory cells, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurons, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide protects against oxidative stress and apoptosis by inhibiting the activity of p38 MAPK.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. Its small molecular weight and high solubility make it easy to administer and study in vitro and in vivo. However, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has limited selectivity for p38 MAPK and may inhibit the activity of other kinases, leading to off-target effects. Additionally, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has poor bioavailability and may require high doses to achieve therapeutic effects.
未来方向
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce off-target effects. Another direction is the identification of specific disease indications where N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide may be effective, such as specific types of cancer or inflammatory disorders. Additionally, the combination of N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
科学研究应用
N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative diseases, N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-8-12(16)6-7-14(10)17-15(19)11-4-3-5-13(9-11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKJIYAMCJIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![N-(2-morpholin-4-ylethyl)-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B4440877.png)
![N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440886.png)
![dimethyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4440894.png)


![3-amino-N-(2,3,4-trifluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440906.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4440912.png)


![1-(1-ethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4440962.png)
![5-(1,3-benzodioxol-5-yl)-1-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440967.png)

![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4440981.png)